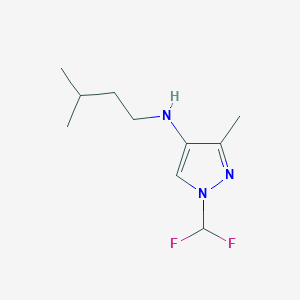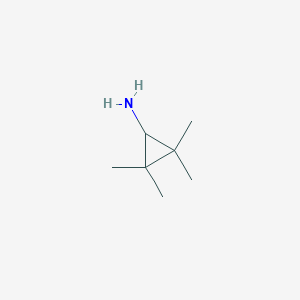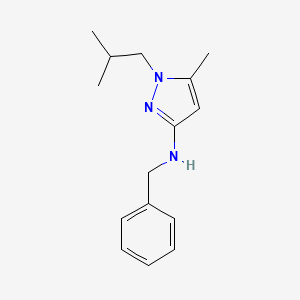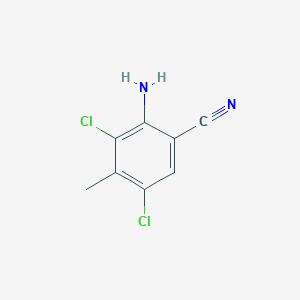
1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This specific compound is characterized by the presence of a difluoromethyl group, a methyl group, and a 3-methylbutyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine in a two-phase system with a weak base such as sodium carbonate or potassium carbonate . This reaction promotes the ring closure to form the pyrazole ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . This method is economically advantageous and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, in antifungal applications, it may target fungal enzymes involved in cell wall synthesis, disrupting the growth and reproduction of the fungi .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole: This compound shares the difluoromethyl and methyl groups but lacks the 3-methylbutyl group.
1-(difluoromethyl)-N-(3-methylbutyl)-1H-pyrazol-3-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C10H17F2N3 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17F2N3/c1-7(2)4-5-13-9-6-15(10(11)12)14-8(9)3/h6-7,10,13H,4-5H2,1-3H3 |
InChI Key |
QKHICVVDEQJFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCCC(C)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733475.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11733487.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropylamine](/img/structure/B11733498.png)

![(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733510.png)
![4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11733517.png)
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733528.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733543.png)
![2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733544.png)

![N-[(Z)-N'-hydroxycarbamimidoyl]benzamide](/img/structure/B11733549.png)

![3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11733552.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733553.png)
